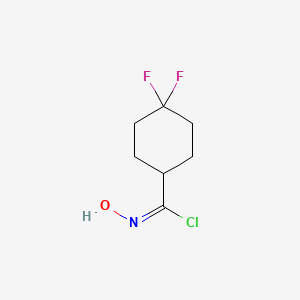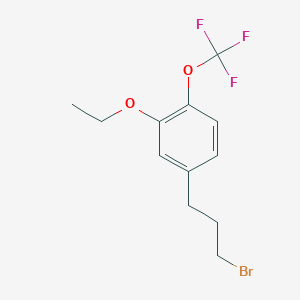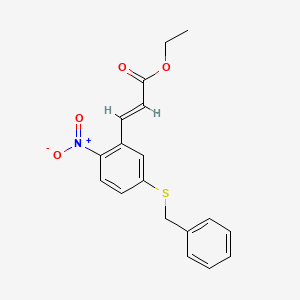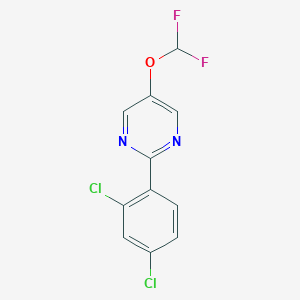![molecular formula C9H11ClO B14045388 [(1-Chloropropan-2-yl)oxy]benzene CAS No. 13684-97-4](/img/structure/B14045388.png)
[(1-Chloropropan-2-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxypropanyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenoxypropanyl chloride can be synthesized from 2-phenoxypropionic acid. The process involves dissolving 2-phenoxypropionic acid in an organic solvent, adding a catalyst, and controlling the temperature between 0-140°C. An acyl chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3), is then added. The mixture is heated and refluxed while continuously stirring to complete the reaction .
Industrial Production Methods: In industrial settings, the production of 2-Phenoxypropanyl chloride follows similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of advanced equipment and automation helps in maintaining the desired reaction conditions and improving efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenoxypropanyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It can react with various nucleophiles, including amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Alcohols: Reacts with alcohols to form esters. This reaction often requires a base like pyridine to facilitate the process.
Thiols: Reacts with thiols to form thioesters, usually in the presence of a base.
Major Products:
- Amides
- Esters
- Thioesters
Wissenschaftliche Forschungsanwendungen
2-Phenoxypropanyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Phenoxypropanyl chloride involves nucleophilic acyl substitution. The acyl chloride group is highly reactive and can be attacked by nucleophiles, leading to the formation of various derivatives. This reactivity makes it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Phenoxypropionic acid: The precursor to 2-Phenoxypropanyl chloride.
Phenoxyacetic acid: Another phenoxy compound with similar reactivity but different applications.
Phenoxyethanol: A related compound used as a preservative and solvent.
Uniqueness: 2-Phenoxypropanyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Eigenschaften
CAS-Nummer |
13684-97-4 |
|---|---|
Molekularformel |
C9H11ClO |
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
1-chloropropan-2-yloxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
QTBREQXZXJCAGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)
![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)
![8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)


![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)





